Ethyl 3,3,3-trifluoro-2-hydroxy-2-(prop-2-enoylamino)propanoate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl and hydroxy groups, makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with ethyl alcohol under acidic conditions. The reaction proceeds through esterification, where the carboxylic acid group reacts with the alcohol to form the ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms, which are known for their enhanced stability and bioactivity.
Biology: The compound is used in the development of fluorinated biomolecules, which have improved metabolic stability and can be used as probes in biological studies.
Medicine: It is a key intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced potency and selectivity.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and enamido groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPANOATE: Similar in structure but lacks the enamido group, making it less versatile in certain synthetic applications.
3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE is unique due to the presence of both the trifluoromethyl and enamido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
Molecular Formula |
C8H10F3NO4 |
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Molecular Weight |
241.16 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(prop-2-enoylamino)propanoate |
InChI |
InChI=1S/C8H10F3NO4/c1-3-5(13)12-7(15,8(9,10)11)6(14)16-4-2/h3,15H,1,4H2,2H3,(H,12,13) |
InChI Key |
UKVLQFBMFSYGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C=C)O |
Origin of Product |
United States |
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